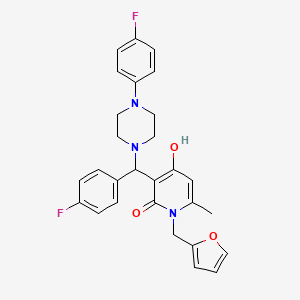
Methyl 2-((diphenylmethylene)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Overview
Description
“Methyl 2-((diphenylmethylene)amino)acetate” is a derivative of glycine . It is a white to yellow solid with a molecular weight of 253.3 .
Molecular Structure Analysis
The molecular formula of “Methyl 2-((diphenylmethylene)amino)acetate” is C16H15NO2 . The InChI code is 1S/C16H15NO2/c1-19-15(18)12-17-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-((diphenylmethylene)amino)acetate” is a white to yellow solid . It has a molecular weight of 253.3 . It should be stored in a refrigerator .Scientific Research Applications
Synthesis Techniques
Methyl 2-((diphenylmethylene)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a compound involved in various synthesis processes. For instance, Göksu et al. (2003) describe the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol, where methylation and other reactions are crucial steps (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003). Similarly, in 2006, Göksu et al. presented an alternative synthesis method for a dopaminergic drug using a related compound (Göksu, SeÇen, & Sütbeyaz, 2006).
Biological Activity
The compound is also involved in research exploring its biological activities. Hamdy et al. (2013) synthesized various derivatives of 2-acetyl-5,6,7,8-tetrahydronaphthalene and investigated their antioxidant and tumor inhibitory activities, demonstrating significant results against liver cancer cells (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Chemoenzymatic Applications
The compound's derivatives are utilized in chemoenzymatic applications as well. For example, Li et al. (2011) studied the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and analogues using Candida antarctica lipase B, showing its effective use in the resolution of cyclic α-quaternary α-amino esters (Li, Rantapaju, & Kanerva, 2011).
Photoreactions and Electron Transfer
Yamashita et al. (1991) explored the photoamination of aryl-substituted alkenes, demonstrating how photochemical electron transfer processes can lead to various chemical transformations involving similar compounds (Yamashita, Shiomori, Yasuda, & Shima, 1991).
Synthesis of Agonists
Research by McDermott et al. (1975) in the field of medicinal chemistry involved the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene compounds as potential dopaminergic agonists, indicating the compound's relevance in drug development (McDermott, McKenzie, & Phillips, 1975).
Organoboron Compounds
Kliegel et al. (1986) conducted structural studies on organoboron compounds, showcasing the compound's significance in understanding complex molecular structures (Kliegel, Motzkus, Nanninga, Rettig, & Trotter, 1986).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(benzhydrylideneamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO2/c1-28-25(27)23-21-15-9-8-10-18(21)16-17-22(23)26-24(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-7,11-14,16-17H,8-10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPICKYKZWJHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1CCCC2)N=C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((diphenylmethylene)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2968494.png)
![(3Ar,6aS)-3a-(pyrrolidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2968498.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-{[4-(benzyloxy)phenyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2968499.png)
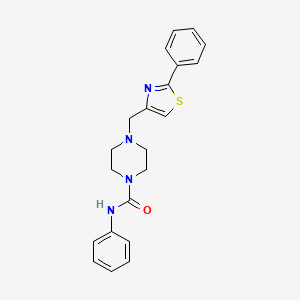
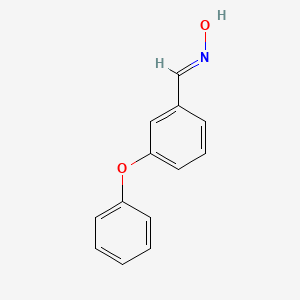
![1-[2-Butan-2-yl-4-[(6-methylpyridin-3-yl)methyl]piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2968503.png)
![2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2968505.png)
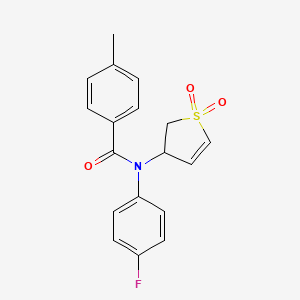
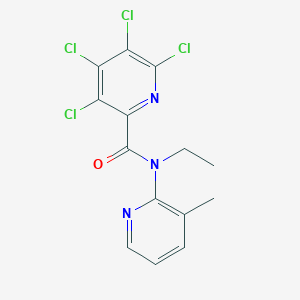
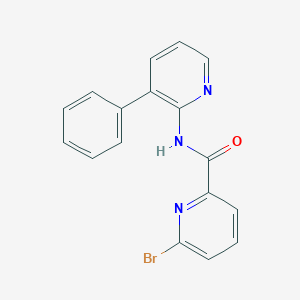
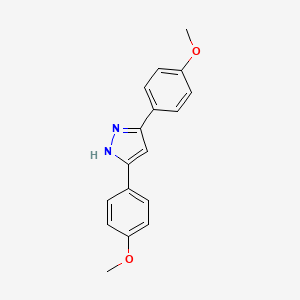
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2968513.png)
